molecular formula C8H5Cl2F2NO3S B2455630 2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid CAS No. 2470439-55-3

2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid

Cat. No.: B2455630
CAS No.: 2470439-55-3
M. Wt: 304.09
InChI Key: QNCKRKCOCMVMNP-UHFFFAOYSA-N
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Description

2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid is a synthetic organic compound characterized by the presence of a thiophene ring substituted with dichloro and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving chlorination and fluorination to introduce the dichloro and difluoro substituents.

    Acetylation: The thiophene derivative is then acetylated using acetic anhydride under controlled conditions to form the acetylated intermediate.

    Amidation: The final step involves the reaction of the acetylated intermediate with glycine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorothiophen-3-yl)acetic acid
  • 2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid
  • 2-[(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid

Uniqueness

2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid is unique due to the presence of both dichloro and difluoro substituents on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(6(10)17-4)8(11,12)7(16)13-2-5(14)15/h1H,2H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCKRKCOCMVMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(C(=O)NCC(=O)O)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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